molecular formula C20H21NO3 B2622026 N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide CAS No. 2094582-85-9

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide

Cat. No. B2622026
CAS RN: 2094582-85-9
M. Wt: 323.392
InChI Key: WPVOLBYLPSGDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is not fully understood. However, it has been proposed that it exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and -9. It has also been suggested that it may inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects against oxidative stress-induced cell death. Furthermore, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide in lab experiments is its potential as a cytotoxic agent against various cancer cell lines. It has also been shown to have neuroprotective and anti-inflammatory properties, which may have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and monitoring.

Future Directions

There are several future directions for the study of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and facilitate the development of more potent analogs.

Synthesis Methods

The synthesis of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting amide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to obtain the final product.

Scientific Research Applications

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells. Furthermore, it has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-20(22)21(14-15-7-5-4-6-8-15)18-11-12-24-19-10-9-16(23-2)13-17(18)19/h3-10,13,18H,1,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVOLBYLPSGDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N(CC3=CC=CC=C3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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